

# A Comprehensive Spectroscopic Guide to 4-(N-Ethylaminocarbonyl)phenylboronic Acid

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## Compound of Interest

Compound Name: 4-(N-Ethylaminocarbonyl)phenylboronic acid

Cat. No.: B1587441

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## Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data for **4-(N-Ethylaminocarbonyl)phenylboronic acid** (CAS No. 405520-66-3), a key building block in medicinal chemistry and materials science. Phenylboronic acids are renowned for their ability to form reversible covalent bonds with diols, a property leveraged in glucose sensors and drug delivery systems.<sup>[1][2][3]</sup> This document serves as a critical resource for researchers, offering a detailed interpretation of Nuclear Magnetic Resonance (<sup>1</sup>H, <sup>13</sup>C, <sup>11</sup>B NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind spectral features and providing validated experimental protocols, this guide ensures scientific integrity and facilitates the unambiguous identification and characterization of this important molecule.

## Molecular Identity and Physicochemical Properties

**4-(N-Ethylaminocarbonyl)phenylboronic acid** is a bifunctional molecule featuring a phenylboronic acid moiety and an N-ethylamide group in a para-substitution pattern. This arrangement influences its electronic properties and potential as a molecular recognition agent.

Figure 1: Chemical structure of **4-(N-Ethylaminocarbonyl)phenylboronic acid**.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>12</sub> BNO <sub>3</sub>	
Molecular Weight	193.01 g/mol	
CAS Number	405520-66-3	N/A
Appearance	White to off-white solid	<a href="#">[4]</a>
IUPAC Name	[4- (ethylcarbamoyl)phenyl]boroni c acid	

## Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a combination of <sup>1</sup>H, <sup>13</sup>C, and <sup>11</sup>B NMR provides a complete picture of its covalent framework.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is highly informative due to the distinct chemical environments of the protons. The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, appearing as two distinct doublets. The ethyl group protons present as a clean quartet and triplet, while the amide and boronic acid protons are also observable.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data (500 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale and Commentary
~8.45	Triplet	1H	N-H	The amide proton signal is often broad and its chemical shift is solvent and concentration-dependent. Coupling to the adjacent $\text{CH}_2$ group results in a triplet.
~8.20	Broad Singlet	2H	$\text{B}(\text{OH})_2$	The acidic protons of the boronic acid typically appear as a broad singlet. They are readily exchanged with $\text{D}_2\text{O}$ .
~7.85	Doublet	2H	Ar-H (ortho to - $\text{B}(\text{OH})_2$ )	These protons are deshielded by the anisotropic effect of the boronic acid group and appear downfield. They are split by the adjacent meta protons.
~7.75	Doublet	2H	Ar-H (ortho to - $\text{C}(\text{O})\text{NH}$ )	These protons are deshielded

by the electron-withdrawing amide group. Their splitting pattern mirrors the other aromatic protons.

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~3.25	Quartet	2H	-NH-CH <sub>2</sub> -CH <sub>3</sub>	The methylene protons are adjacent to both a nitrogen atom and a methyl group, resulting in a quartet.
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~1.10	Triplet	3H	-NH-CH <sub>2</sub> -CH <sub>3</sub>	The terminal methyl protons are split into a triplet by the adjacent methylene group.
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Note: Predicted values are based on data from analogous structures and established principles of NMR spectroscopy.[\[5\]](#)

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum confirms the carbon skeleton of the molecule. The number of unique carbon signals corresponds to the molecular symmetry.

Table 3: Predicted <sup>13</sup>C NMR Spectral Data (125 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale and Commentary
~166.0	C=O	The amide carbonyl carbon is significantly deshielded and appears far downfield.
~137.0	Ar-C-C(O)NH	The aromatic carbon para to the boronic acid group.
~134.5	Ar-C (ortho to $-B(OH)_2$ )	Aromatic carbons adjacent to the boron atom.
~128.0	Ar-C (ortho to $-C(O)NH$ )	Aromatic carbons adjacent to the amide group.
~130.0 (broad)	Ar-C-B(OH) <sub>2</sub>	The carbon atom directly attached to boron often shows a broad signal due to quadrupolar relaxation of the boron nucleus.
~34.0	-NH-CH <sub>2</sub> -CH <sub>3</sub>	The methylene carbon of the ethyl group.
~15.0	-NH-CH <sub>2</sub> -CH <sub>3</sub>	The methyl carbon, appearing in the typical aliphatic region.

Note: Predicted values are based on data from analogous structures.[\[6\]](#)[\[7\]](#)

## <sup>11</sup>B NMR Spectroscopy

<sup>11</sup>B NMR is a powerful and direct tool for studying boronic acids.[\[1\]](#) It provides information about the coordination state and electronic environment of the boron atom. For **4-(N-Ethylaminocarbonyl)phenylboronic acid**, the boron atom is  $sp^2$ -hybridized and trigonal planar.

- Expected Chemical Shift: A single, relatively broad resonance is expected in the range of  $\delta$  +28 to +32 ppm (relative to  $BF_3 \cdot OEt_2$ ). This chemical shift is characteristic of arylboronic acids where the boron is in a neutral, trigonal planar state.[\[2\]](#) Binding to diols would cause a

significant upfield shift to approximately  $\delta$  +5 to +10 ppm, indicative of a change to a tetrahedral,  $sp^3$ -hybridized boronate ester.[\[1\]](#)

## Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **4-(N-Ethylaminocarbonyl)phenylboronic acid** is characterized by strong absorptions from the O-H, N-H, C=O, and B-O bonds.

Table 4: Characteristic IR Absorption Bands

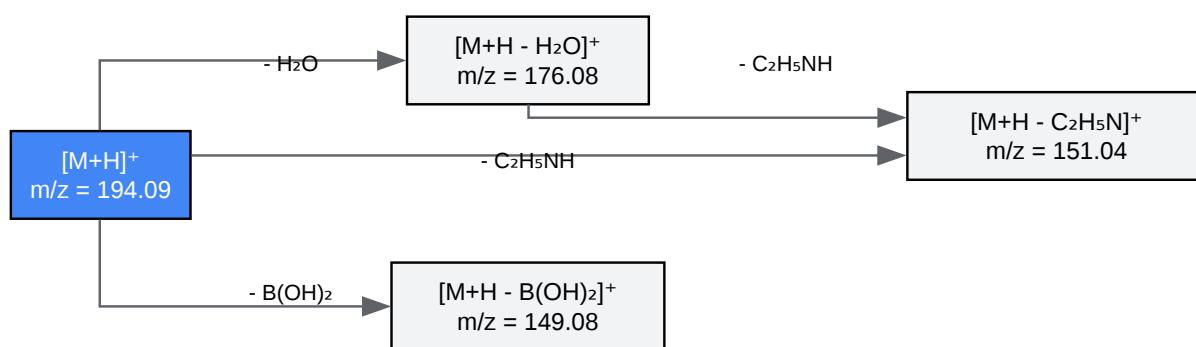
Frequency Range (cm <sup>-1</sup> )	Vibration Type	Intensity	Functional Group
3400 - 3200	O-H Stretch	Strong, Broad	B(O-H) <sub>2</sub>
~3300	N-H Stretch	Medium	-C(O)N-H
3100 - 3000	C-H Stretch	Medium	Aromatic C-H
2980 - 2850	C-H Stretch	Medium	Aliphatic C-H
~1640	C=O Stretch (Amide I)	Strong	-C=O-NH
~1610, ~1560	C=C Stretch	Medium-Strong	Aromatic Ring
~1540	N-H Bend (Amide II)	Medium	-C(O)N-H
~1350	B-O Stretch	Strong	B-O
~850	C-H Out-of-Plane Bend	Strong	1,4-Disubstituted Benzene

The broadness of the O-H stretching band is a hallmark of hydrogen bonding, which is prevalent in solid-state boronic acids.[\[8\]](#) The strong B-O stretching vibration is a key diagnostic peak for confirming the presence of the boronic acid moiety.[\[9\]](#)

## Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition and connectivity.

- Expected Molecular Ion: For a monoisotopic mass, the expected  $[M+H]^+$  ion would be at m/z 194.09.
- Key Fragmentation Pathways: Electron Impact (EI) or Electrospray Ionization (ESI) would likely induce characteristic fragmentation. A primary fragmentation is the loss of water ( $H_2O$ , 18 Da) from the boronic acid group to form a boroxine precursor. Subsequent fragmentations can involve cleavage of the amide bond and loss of the ethyl group.

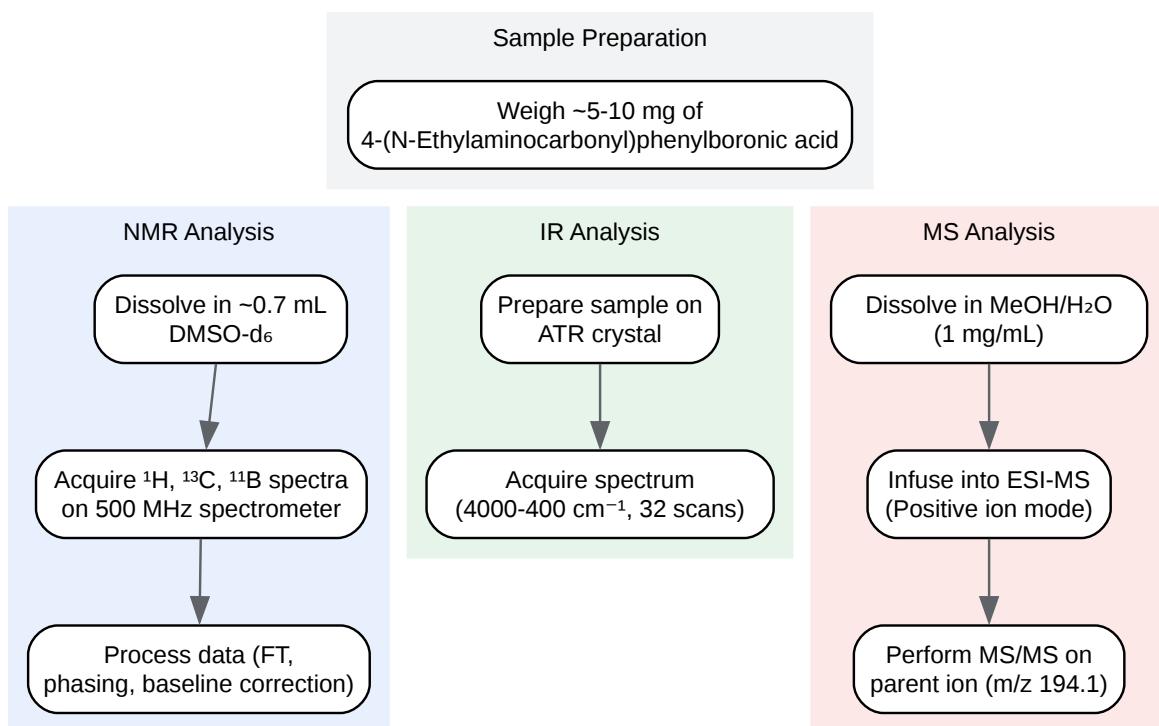


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Figure 2: Proposed key fragmentation pathways for **4-(N-Ethylaminocarbonyl)phenylboronic acid** under positive ion ESI-MS.

## Experimental Protocols

To ensure reproducibility and data integrity, the following standardized protocols are recommended for the spectroscopic analysis of this compound.



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Figure 3: General experimental workflow for spectroscopic characterization.

## NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
- Solvation: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). DMSO-d<sub>6</sub> is an excellent choice as it readily dissolves both the polar boronic acid and amide functionalities and its residual proton signal does not overlap with analyte signals.
- Acquisition: Acquire spectra on a 400 or 500 MHz spectrometer.
  - <sup>1</sup>H NMR: Use a standard pulse program with a 45° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds.
  - <sup>13</sup>C NMR: Use a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be required due to the lower natural abundance of <sup>13</sup>C.

- $^{11}\text{B}$  NMR: Use a specific boron probe or tune the broadband probe accordingly. A simple one-pulse experiment is usually sufficient.
- Processing: Process the raw data using appropriate software, applying Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

## IR Spectroscopy Protocol (ATR)

- Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the pressure clamp.
- Acquisition: Collect the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Presentation: The resulting spectrum should be presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry Protocol (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.
- Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
- Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion  $[\text{M}+\text{H}]^+$ .
- Acquisition (MS/MS): Perform a product ion scan on the isolated  $[\text{M}+\text{H}]^+$  peak ( $\text{m/z}$  194.1) to obtain the fragmentation pattern. This helps confirm the structure of the parent ion.[\[10\]](#)

## Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a definitive and multi-faceted characterization of **4-(N-Ethylaminocarbonyl)phenylboronic acid**. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR

spectra confirm the carbon-hydrogen framework and substitution pattern.  $^{11}\text{B}$  NMR directly probes the chemical state of the key boron center. IR spectroscopy validates the presence of all critical functional groups, including the boronic acid and amide moieties. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation. This comprehensive guide serves as an authoritative reference, enabling researchers to confidently identify and utilize this compound in their scientific endeavors.

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